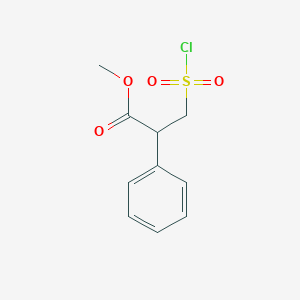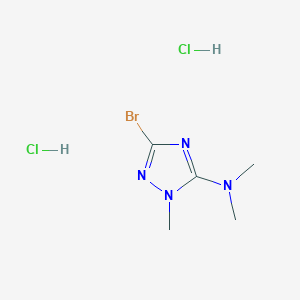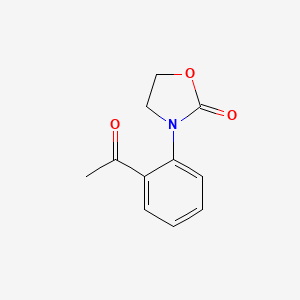
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one
Overview
Description
The compound “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. It contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing an oxazole ring . The 2-Acetylphenyl component is a derivative of phenol, with an acetyl group attached to the second carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would likely show the presence of an oxazolidin-2-one ring attached to a 2-acetylphenyl group .
Chemical Reactions Analysis
Again, while specific reactions involving “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” are not available, similar compounds are known to participate in a variety of chemical reactions. For example, oxazolidinones can undergo reactions with various nucleophiles, and acetylphenyl groups can participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would depend on its specific molecular structure. For instance, the presence of the oxazolidin-2-one ring could influence its polarity and solubility .
Scientific Research Applications
-
- Application : Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities .
- Methods : The integration between boronic acid and peptide is used as a starting point for various applications .
- Results : This effort has led to broad applications including the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces .
-
- Application : Pyridine derivatives are of special interest due to their solubility. Some of the newly synthesized pyridine compounds are found to inhibit multidrug-resistant S. aureus (MRSA) .
- Methods : Pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules .
- Results : This has led to the discovery of numerous broad-spectrum therapeutic agents .
-
Boronic Acid-Based Dynamic Click Chemistry
- Application : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . This topical review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries in the past decade .
- Methods : The addition of a BA moiety at the ortho position of benzaldehyde (i.e. 2-formylphenyl boronic acid (2-FPBA)) or acetophenone (i.e. 2-acetylphenyl boronic acid (2-APBA)) markedly improves the thermodynamic stability over a pH range of 6–10 via iminoboronate formation .
- Results : The applications of these chemistries have been highlighted in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
-
- Application : Several laboratory methods for the synthesis of phenols .
- Methods : The methods include an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
- Results : These methods have been used to synthesize various phenols .
-
- Application : The Cannizzaro reaction is a chemical reaction that involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .
- Methods : This reaction is named after its discoverer Stanislao Cannizzaro .
- Results : The Cannizzaro reaction has been used in various organic synthesis processes .
-
- Application : Boron, an element barely observed in a living body, has exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences .
- Methods : The utility of boron arises from the empty 2 p orbital, which allows boron to coordinate heteroatoms such as oxygen and nitrogen .
- Results : This has led to the development of a growing number of peptide boronic acids .
Future Directions
properties
IUPAC Name |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZZUQCICUXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



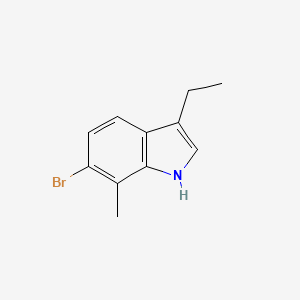
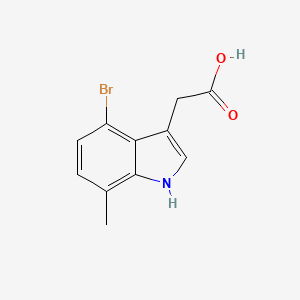
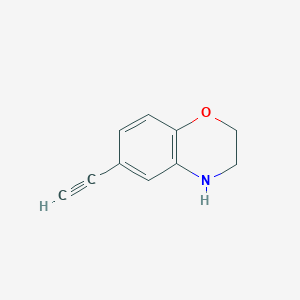
![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)
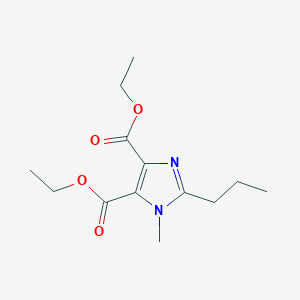

![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)
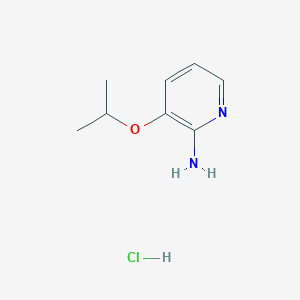
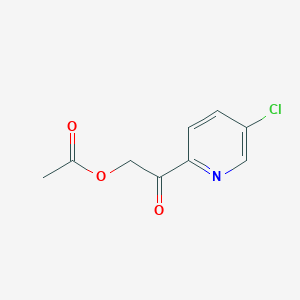

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)
